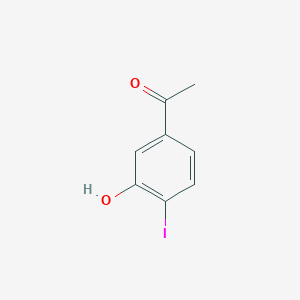

1-(3-Hydroxy-4-iodophenyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7IO2 |

|---|---|

Molecular Weight |

262.04 g/mol |

IUPAC Name |

1-(3-hydroxy-4-iodophenyl)ethanone |

InChI |

InChI=1S/C8H7IO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,1H3 |

InChI Key |

UHNGAJZORXFWNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)I)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Hydroxy 4 Iodophenyl Ethanone and Its Isomeric Counterparts

Strategies for Regioselective Iodination of Hydroxyacetophenones

The introduction of an iodine atom at a specific position on the hydroxyacetophenone scaffold is a critical step in the synthesis of these compounds. The directing effects of the hydroxyl and acetyl groups, along with the choice of iodinating agent and reaction conditions, play a pivotal role in determining the regiochemical outcome.

Direct Electrophilic Iodination Approaches

Direct electrophilic iodination stands as a primary method for the synthesis of iodinated hydroxyacetophenones. The hydroxyl group, being an activating ortho-, para-director, and the acetyl group, a deactivating meta-director, collectively influence the position of iodination. For instance, in the iodination of 4'-hydroxyacetophenone, the hydroxyl group directs the incoming electrophile to the positions ortho to it. chegg.comchegg.com

A combination of iodine and iodic acid in aqueous ethanol (B145695) has proven to be an effective and practical reagent system for the regioselective iodination of various hydroxy-substituted aromatic ketones. arkat-usa.orgresearchgate.net This method allows for C-iodination to occur selectively at the ortho and/or para positions relative to the hydroxyl group. arkat-usa.org For example, when the ortho position is available, iodination will occur there. arkat-usa.org The reaction is typically carried out at a mild temperature of 35-40 °C. arkat-usa.orgresearchgate.net

Another approach involves the use of molecular iodine in the presence of an oxidizing agent like household bleach (sodium hypochlorite) in aqueous ethanol. chegg.com This "green" chemistry approach generates the electrophilic iodine species in situ. chegg.com The use of N-iodosuccinimide (NIS) in conjunction with a catalytic amount of a novel axially chiral bifunctional amino alcohol has been shown to achieve highly enantioselective synthesis of α-iodoaldehydes, a related class of compounds.

The following table summarizes various direct electrophilic iodination methods:

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Hydroxy aryl ketones | I₂, HIO₃, EtOH/H₂O | Iodo-hydroxy aromatic ketones | Good to excellent | arkat-usa.orgresearchgate.net |

| 4'-Hydroxyacetophenone | NaI, Bleach, EtOH/H₂O | Iodo-substituted 4'-hydroxyacetophenone | Not specified | chegg.com |

| Aldehydes | NIS, Chiral amino alcohol catalyst | Optically active α-iodoaldehydes | High enantioselectivity | Not specified |

Iodination via Arylboronic Acid Intermediates

The use of arylboronic acids as precursors offers a versatile and regioselective route to aryl iodides. This method involves the ipso-iodination of an arylboronic acid, where the boronic acid group is replaced by an iodine atom. A mild and efficient protocol for this transformation utilizes N-iodomorpholinium iodide (NIMI), generated in situ from morpholine (B109124) and molecular iodine. rsc.org The addition of a catalytic amount of copper iodide can enhance the reaction rate and yield. rsc.org

This copper-mediated radioiodination using aryl boronic precursors is particularly attractive as it can be performed at room temperature and is tolerant of various functional groups. nih.gov It provides a stable alternative to other methods and has been successfully applied in the direct radioiodeling of peptides. nih.gov

Halogen Exchange Reactions for Iodinated Derivatives

Halogen exchange reactions, particularly the Finkelstein reaction, provide an indirect method for the synthesis of iodoarenes. manac-inc.co.jpmanac-inc.co.jp This SN2 reaction involves the conversion of an aryl chloride or bromide to the corresponding iodide using an alkali metal iodide like sodium iodide (NaI) or potassium iodide (KI). manac-inc.co.jp The success of this reaction is influenced by the position and nature of substituents on the aromatic ring. manac-inc.co.jp While generally applicable, the reaction conditions may need to be adjusted for specific substrates. manac-inc.co.jpmanac-inc.co.jp For instance, tertiary alkyl halides and α-bromoketones can undergo halogen exchange by heating with hydroiodic acid or KI in acetic acid. manac-inc.co.jp

Metal-Catalyzed Cross-Coupling Reactions in the Synthesis of Iodophenyl Ethanones

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-halogen bonds, offering efficient and selective synthetic routes.

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions are widely employed in organic synthesis. While direct palladium-catalyzed C-I bond formation on hydroxyacetophenones is less commonly reported for this specific target, related palladium-catalyzed reactions are prevalent. For instance, palladium-catalyzed α-monoarylation of ketones with aryl bromides is a well-established method for forming α-aryl ketones. rsc.org Additionally, palladium-catalyzed cross-coupling reactions between 2-(but-3-enyl)phenols and aryl or alkenyl bromides have been used to synthesize chroman derivatives. The principles of these reactions could potentially be adapted for the synthesis of iodophenyl ethanones.

Exploration of Other Transition Metal Catalysis for C-I Bond Formation

Beyond palladium, other transition metals have shown promise in catalyzing C-I bond formation. Copper-catalyzed reactions, as mentioned in the context of iodination via arylboronic acids, are particularly noteworthy. rsc.orgnih.gov Copper(II) oxide, in combination with iodine, has been used to effectively synthesize α-iodo ketones from aromatic ketones under neutral conditions. organic-chemistry.org In this system, copper(II) oxide acts as a catalyst to generate the reactive iodonium (B1229267) ion and also serves as a base. organic-chemistry.org

The development of new transition-metal-catalyzed reactions continues to expand the synthetic chemist's toolbox, offering novel pathways for the construction of complex molecules, including functionalized aryl ketones. umn.eduuwindsor.caresearchgate.netnih.gov

Optimization of Synthetic Protocols and Reaction Conditions

The efficient synthesis of 1-(3-hydroxy-4-iodophenyl)ethanone and its isomers is contingent upon the careful optimization of reaction protocols. Key considerations include the selection of iodinating agents, catalysts, and solvents, as well as the strategic control of reaction parameters like temperature. These factors are paramount for maximizing product yield and directing the reaction toward the desired regioisomer.

Yield Enhancement Strategies in Iodinated Ethanone (B97240) Synthesis

Direct iodination of the precursor, 3-hydroxyacetophenone, can be accomplished using various iodinating systems. The combination of molecular iodine (I₂) with an oxidizing agent or a Lewis acid is a common approach. For instance, systems such as iodine in combination with silver salts like silver sulfate (B86663) (Ag₂SO₄) have been investigated. nih.gov The choice of solvent plays a critical role in the efficiency of these reactions. Studies on related phenolic compounds show that yields can vary dramatically depending on the solvent. For example, the iodination of 3,5-dichloroanisole (B44140) with I₂/Ag₂SO₄ gave excellent total yields (87%) in a non-polar solvent like hexane, while the reaction in dichloromethane (B109758) (DCM) resulted in poor yields. nih.gov

Another effective method involves using iodine in conjunction with iodic acid (HIO₃) in an alcohol solvent, which provides a practical and efficient route to iodinated aromatic ketones. arkat-usa.org Alternative iodinating agents include N-Iodosuccinimide (NIS), often activated by an acid catalyst like p-toluenesulfonic acid (PTSA). This system has proven effective for the iodination of phenolic compounds, although yields can be sensitive to the specific substrate and conditions. nih.gov For example, the iodination of 3,5-dichlorophenol (B58162) with NIS/PTSA afforded the desired product in a 57% yield, which was significantly higher than with several other conventional reagents under the tested conditions. nih.gov

The following table summarizes the effect of different iodinating systems and solvents on the yield of iodinated phenolic compounds, illustrating the importance of reagent and solvent selection for yield enhancement.

| Substrate | Iodinating System | Solvent | Total Yield (%) |

|---|---|---|---|

| 3,5-Dichlorophenol | I₂ | Ethanol | 16 |

| 3,5-Dichlorophenol | NIS/PTSA | DCM | 57 |

| 3,5-Dichlorophenol | Ag₂SO₄/I₂ | Hexane | 90 |

| 3,5-Dichloroanisole | Ag₂SO₄/I₂ | Hexane | 87 |

| 3,5-Dichloroanisole | Ag₂SO₄/I₂ | DCM | Poor |

Control of Regioselectivity and Diastereoselectivity

Regioselectivity

Controlling the position of iodination (regioselectivity) is arguably the most critical challenge in the synthesis of this compound. The starting material, 3-hydroxyacetophenone, has two activating groups (the hydroxyl and the acetyl groups) that direct incoming electrophiles to different positions on the aromatic ring. The powerful activating and ortho-, para-directing nature of the hydroxyl group typically dominates.

In the direct electrophilic iodination of 3-hydroxyacetophenone, the iodine atom is directed to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Since the target compound requires iodination at the 4-position, reaction conditions must be chosen to favor this outcome over substitution at the 2- or 6-positions. The choice of iodinating reagent and solvent system is crucial for controlling this selectivity. For instance, iodination of substituted phenols with N-Iodosuccinimide (NIS) and an acid catalyst can exhibit strong regioselectivity. nih.gov Similarly, using a combination of iodine and iodic acid in aqueous ethanol has been reported as a practical and regioselective method for the C-iodination of hydroxy-substituted aromatic carbonyl compounds. arkat-usa.org In these reactions, if one of the ortho or para positions is blocked, iodination selectively occurs at the available positions. arkat-usa.org

A powerful alternative for achieving high regioselectivity is the Fries rearrangement . sigmaaldrich.comsigmaaldrich.com This reaction involves the conversion of a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst. sigmaaldrich.com To synthesize this compound via this route, one would first prepare 4-iodophenyl acetate (B1210297) and then subject it to the Fries rearrangement. The rearrangement is highly selective for the ortho and para positions relative to the ester linkage. A key advantage of the Fries rearrangement is that the ratio of ortho to para products can often be controlled by temperature; lower reaction temperatures generally favor the formation of the para-hydroxy ketone, while higher temperatures favor the ortho isomer. sigmaaldrich.com

The table below demonstrates how the choice of iodinating reagent can influence the ratio of ortho to para isomers in a related system, highlighting a key principle in controlling regioselectivity.

| Iodinating System | Solvent | Product Ratio (para:ortho) |

|---|---|---|

| NIS/PTSA | DCM | ~3:1 |

| Ag(OCOCF₃)/I₂ | Ethanol | ~1:7 |

| Ag₂SO₄/I₂ | Hexane | ~1:1 |

Diastereoselectivity

The concept of diastereoselectivity is relevant when a reaction can form multiple stereoisomers that are not mirror images of each other. The synthesis of the target molecule, this compound, does not involve the creation of a chiral center, and thus diastereoselectivity is not a primary concern for its direct synthesis.

However, the principles of stereocontrol become important in subsequent reactions or modifications of the ethanone side-chain, particularly in reactions involving the α-carbon of the ketone. Hypervalent iodine reagents, which are used in some iodination and oxidation protocols, have been successfully employed in the diastereoselective α-functionalization of ketones. For example, the α-acetoxylation of cyclic ketones has been achieved with high diastereoselectivity using a system composed of a hypervalent iodine(III) reagent like (diacetoxyiodo)benzene (B116549) and a Lewis acid such as BF₃•OEt₂. frontiersin.orgnih.gov The diastereoselectivity in these reactions is often under thermodynamic control and is influenced by sterically hindered groups on the ketone substrate. frontiersin.orgnih.gov While not directly applicable to the synthesis of the achiral target compound, these methods demonstrate how iodine-based chemistry can be used to control stereochemistry in related structures. dntb.gov.uaresearchgate.net

Chemical Reactivity and Mechanistic Pathways of 1 3 Hydroxy 4 Iodophenyl Ethanone and Its Analogs

Reactions Involving the Iodine Substituent

The carbon-iodine bond is the most reactive site for substitution on the aromatic ring, primarily due to the high polarizability and good leaving group ability of iodine.

Nucleophilic Substitution Reactions

Aromatic nucleophilic substitution (SNAr) on aryl iodides like 1-(3-hydroxy-4-iodophenyl)ethanone is a known, albeit challenging, reaction. The rate of these reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. For a nucleophilic attack to occur, the aromatic ring must be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups. In the case of this compound, the acetyl group acts as a moderate electron-withdrawing group, which can facilitate nucleophilic substitution. Conversely, the hydroxyl group is an electron-donating group, which can hinder the reaction.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The iodine substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds, styrenes, and polyolefins by reacting an organoboron compound with an organohalide. sigmaaldrich.comsvedbergopen.com The reaction is catalyzed by a palladium(0) complex and requires a base. sigmaaldrich.comsvedbergopen.com The reactivity of the halide in the Suzuki-Miyaura reaction follows the order I > Br > Cl > F, making aryl iodides highly reactive partners. svedbergopen.com The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. svedbergopen.com

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. blogspot.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. blogspot.comresearchgate.net The reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. blogspot.com The high reactivity of aryl iodides makes them ideal substrates for this transformation. blogspot.com For instance, 4'-iodoacetophenone, a close analog, readily undergoes Sonogashira coupling with various alkynes. scribd.com

Table 1: Representative Cross-Coupling Reactions of Aryl Iodides

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base | Product | Reference(s) |

| Suzuki-Miyaura | 1-Bromo-3-(methylsulfonyl)benzene | 3-Pyridylborane | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 3-(3-(Methylsulfonyl)phenyl)pyridine | sigmaaldrich.com |

| Suzuki-Miyaura | 3-Pyridyl triflate | Alkenyl boronate | Pd(PPh₃)₄ | K₃PO₄ | Branched pyridyl alkene | researchgate.net |

| Sonogashira | 4'-Iodoacetophenone | Phenylacetylene | Tri-palladium complex | Et₃N/CuI | 1-(4-(Phenylethynyl)phenyl)ethanone | scribd.com |

| Sonogashira | Iodobenzene | Acetylene | Pd(Ph₃)₄Cl₂ / CuI | Amine | Phenylacetylene | researchgate.net |

This table presents examples of cross-coupling reactions with analogs to illustrate the general conditions and outcomes.

Role of Iodine as a Leaving Group in Complex Synthesis

In both nucleophilic substitution and cross-coupling reactions, the iodine atom serves as an excellent leaving group. This property is attributed to the relatively weak carbon-iodine bond and the stability of the resulting iodide anion. sigmaaldrich.com The facility with which the iodide is displaced in palladium-catalyzed cycles makes this compound a valuable precursor for the synthesis of more complex molecules. By replacing the iodine atom, a wide variety of substituents can be introduced onto the aromatic ring, leading to the construction of diverse molecular architectures.

Reactions of the Acetyl (Ketone) Moiety

The acetyl group of this compound exhibits the typical reactivity of a ketone, primarily involving reactions at the carbonyl carbon.

Reduction Reactions to Alcohols

The ketone functionality can be readily reduced to a secondary alcohol, yielding 1-(3-hydroxy-4-iodophenyl)ethanol. This transformation is commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. sigmaaldrich.comacs.org Sodium borohydride is a mild and selective reducing agent that is effective for the reduction of aldehydes and ketones. researchgate.netacs.orgumich.edu The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). acs.org Catalytic hydrogenation over a metal catalyst, such as nickel, is another effective method for this reduction. sigmaaldrich.com

Table 2: Representative Reducing Agents for Ketones

| Reducing Agent | Substrate Example | Product Example | Solvent | Reference(s) |

| Sodium Borohydride (NaBH₄) | Acetophenone (B1666503) | 1-Phenylethanol | Ethanol/Methanol | researchgate.netacs.org |

| Catalytic Hydrogenation (H₂/Ni) | Acetophenone | 1-Phenylethanol | Not specified | sigmaaldrich.com |

This table provides examples of common reducing agents and their application in the reduction of ketones analogous to this compound.

Derivatization of the Carbonyl Group

The carbonyl group of the acetyl moiety can undergo condensation reactions with various nucleophiles to form a range of derivatives. These reactions are important for the synthesis of new compounds and for the characterization of the parent ketone.

One common derivatization is the reaction with hydroxylamine (B1172632) (NH₂OH) to form an oxime . acs.orgumich.edu This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule. chemsynthesis.com The resulting oxime can exist as E/Z isomers. acs.org

Another important derivatization is the formation of a hydrazone through the reaction with a hydrazine (B178648) derivative (e.g., hydrazine, phenylhydrazine, or 2,4-dinitrophenylhydrazine). The mechanism is similar to oxime formation, involving a nucleophilic addition-elimination process. The rate of hydrazone formation can be influenced by the pH of the reaction medium and the electronic properties of both the ketone and the hydrazine.

Table 3: Common Derivatizing Reagents for Ketones

| Reagent | Substrate Example | Derivative Type | General Conditions | Reference(s) |

| Hydroxylamine (NH₂OH) | Acetone | Acetoxime | Weakly acidic medium | umich.edu |

| Hydrazine (N₂H₄) | Aldehydes/Ketones | Hydrazone | Acid-catalyzed | |

| Phenylhydrazine | Aldehydes/Ketones | Phenylhydrazone | Acid-catalyzed |

This table lists common reagents used for the derivatization of the carbonyl group in ketones like this compound.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is a key functional group that dictates much of the reactivity of this compound. Its reactions are central to the derivatization and synthesis of more complex molecules.

Oxidation Pathways to Carbonyls or Carboxylic Acids

Direct oxidation of the phenolic hydroxyl group in this compound to a carbonyl or carboxylic acid is not a typical transformation under standard laboratory conditions, as it would disrupt the aromaticity of the benzene (B151609) ring. Instead, reactions under oxidative conditions often lead to other products. For instance, electrochemical oxidation of related hydroxyphenyl derivatives, such as 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, does not oxidize the phenol (B47542) to a carbonyl but instead generates a p-quinone imine intermediate. This intermediate can then react with nucleophiles in a Michael addition reaction. researchgate.net

While direct oxidation is uncommon, the phenolic group can influence other oxidative processes. For example, in the synthesis of chromones, the hydroxyl group is typically protected or acylated before any cyclization or further modification occurs, highlighting its reactivity under various conditions. tutorsglobe.comijrar.org

Esterification and Etherification for Functional Group Protection and Derivatization

Esterification and etherification of the hydroxyl group in this compound and its analogs are common and crucial strategies for functional group protection and for creating intermediates for further synthesis.

Esterification: The phenolic hydroxyl group can be readily acylated. In the Baker-Venkataraman rearrangement for chromone (B188151) synthesis, o-hydroxyacetophenones are acylated with acyl chlorides in the presence of a base like pyridine (B92270). tutorsglobe.comnih.gov This reaction forms an ester intermediate which is key to the subsequent cyclization to form the chromone ring.

Etherification: The hydroxyl group can be converted to an ether to serve as a protecting group. For example, in the synthesis of 3-substituted-7-methoxy-4H-1-benzopyran-4-ones, the starting material 2-hydroxy-4-methoxyacetophenone is protected as a silyl (B83357) ether using t-butyldimethylsilyl chloride before further reactions. ijrpc.com This protection prevents unwanted side reactions of the acidic phenolic proton.

These reactions are fundamental in multi-step syntheses, allowing for the selective modification of other parts of the molecule.

Investigation of Intramolecular Interactions and Cyclization Reactions

The specific arrangement of the hydroxyl, acetyl, and iodo groups in this compound facilitates unique intramolecular interactions and makes it a valuable precursor for synthesizing fused heterocyclic systems.

Intramolecular Hydrogen Bonding Effects on Reactivity

The presence of a hydroxyl group ortho to the acetyl group in this compound allows for the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen. This interaction has several significant effects on the molecule's properties and reactivity:

Molecular Stabilization: Intramolecular hydrogen bonds are known to stabilize molecular structures. nih.gov This stabilization can influence the preferred conformation of the molecule in solution.

Reactivity Modulation: The hydrogen bond can increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles. Conversely, it can decrease the acidity of the phenolic proton. This modulation of reactivity is a key strategic element in synthesis. nih.gov

Spectroscopic Signature: The presence of the intramolecular hydrogen bond can be observed using spectroscopic methods like IR spectroscopy, which would show a characteristic shift in the vibrational frequencies of the O-H and C=O bonds. scifiniti.com

Studies on similar systems, like 2-hydroxyacetophenone, confirm the importance of this hydrogen bond in directing reactions such as formylation in the Vilsmeier-Haack reaction to produce 3-formyl chromones. asianpubs.org

Annulation and Cyclization Pathways Leading to Fused Heterocycles

This compound is a versatile building block for constructing fused heterocyclic rings like benzofurans and chromones, which are present in many biologically active compounds. nih.govdtu.dk The ortho-hydroxyacetylphenyl moiety is a classic starting point for these syntheses. tutorsglobe.com

Chromone Synthesis: A primary route to chromones involves the reaction of o-hydroxyacetophenones with acyl chlorides, followed by an acid-catalyzed cyclization (Baker-Venkataraman reaction). tutorsglobe.comijrar.orgnih.gov A one-pot method involves heating the acetophenone with an acyl chloride and a base like DBU in pyridine to directly yield the chromone ring. nih.gov

Benzofuran (B130515) Synthesis: The iodo group provides a handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes. The resulting ortho-alkynyl phenol can then undergo intramolecular cyclization to form a 2-substituted benzofuran. nih.govacs.org This strategy is a powerful method for constructing the benzofuran core. jocpr.comorganic-chemistry.org

The table below summarizes some of the key cyclization reactions starting from analogs of this compound.

Table 1: Cyclization Reactions to Fused Heterocycles

| Starting Material Class | Reagents | Product Class | Reaction Type |

|---|---|---|---|

| o-Hydroxyacetophenone | Acyl chloride, Pyridine, DBU | Chromone | Baker-Venkataraman Rearrangement |

| o-Hydroxyacetophenone | DMF, POCl₃ | 3-Formylchromone | Vilsmeier-Haack Reaction |

| o-Iodophenol | Terminal Alkyne, Pd/Cu catalyst | 2-Substituted Benzofuran | Sonogashira Coupling/Cyclization |

| o-Hydroxyacetophenone | Ethyl formate, Base | 3-Substituted Chromone | Claisen-like Condensation |

These annulation strategies are fundamental in synthetic organic chemistry for building molecular complexity from relatively simple starting materials. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In ¹H NMR spectroscopy of 1-(3-Hydroxy-4-iodophenyl)ethanone, the distinct chemical environments of the hydrogen atoms (protons) lead to a characteristic spectrum. The protons of the methyl group (CH₃) are expected to produce a singlet peak, typically in the upfield region around 2.5 ppm. The aromatic protons on the benzene (B151609) ring will appear as distinct signals in the downfield region, generally between 6.5 and 8.0 ppm. The specific substitution pattern (hydroxyl at C3, iodo at C4, and acetyl at C1) results in three aromatic protons with unique chemical shifts and coupling patterns. The proton on the carbon between the acetyl and hydroxyl groups would likely appear as a doublet, while the other two aromatic protons would also show splitting based on their neighboring protons. The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~2.5 | Singlet | 3H | -CH₃ |

| Variable | Broad Singlet | 1H | -OH |

| Downfield | Multiplet | 1H | Aromatic H |

| Downfield | Multiplet | 1H | Aromatic H |

Note: This table represents predicted values. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon (C=O) of the acetyl group is characteristically found far downfield, often above 195 ppm. The methyl carbon of the acetyl group will be observed in the upfield region. The six aromatic carbons will have signals in the range of approximately 110-160 ppm. The carbon atom bonded to the iodine (C-I) will have its chemical shift influenced by the heavy atom effect, while the carbon attached to the hydroxyl group (C-OH) will also have a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| >195 | C=O |

| 110-160 | Aromatic C-H & C-C |

| ~155 | Aromatic C-OH |

| ~90 | Aromatic C-I |

Note: This table represents predicted values. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds. For this compound, the IR spectrum would be expected to show a strong, sharp absorption band for the carbonyl (C=O) stretch of the ketone, typically in the region of 1650-1700 cm⁻¹. A broad absorption band corresponding to the O-H stretch of the phenolic group would be visible in the region of 3200-3600 cm⁻¹. C-H stretches from the aromatic ring and the methyl group would appear around 2850-3100 cm⁻¹. Vibrations corresponding to C=C bonds within the aromatic ring would be seen in the 1450-1600 cm⁻¹ region. The C-I bond vibration would occur at a much lower frequency, typically below 600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Phenolic Hydroxyl |

| 2850-3100 | C-H stretch | Aromatic and Aliphatic |

| 1650-1700 (strong) | C=O stretch | Ketone |

| 1450-1600 | C=C stretch | Aromatic Ring |

Note: This table represents typical ranges for the indicated functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns. For this compound (C₈H₇IO₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 262.04 g/mol ). A common fragmentation pattern for acetophenones is the loss of the methyl group (CH₃•) to form a stable acylium ion [M-15]⁺, or the loss of the entire acetyl group (CH₃CO•) to form [M-43]⁺. The presence of iodine, with its characteristic isotopic pattern, would be evident in the spectrum.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. For this compound, an HRMS analysis would confirm the molecular formula C₈H₇IO₂ by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of precision (typically within a few parts per million). This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystal. While specific crystallographic data for this compound is not widely available in the public domain, the principles of this methodology can be understood through the analysis of structurally similar compounds. The molecular formula of this compound is C₈H₇IO₂. cymitquimica.com1pchem.com

The solid-state architecture of molecular crystals is governed by a variety of non-covalent interactions that dictate how individual molecules self-assemble. researchgate.net For a molecule like this compound, several key interactions would be anticipated to play a significant role in its crystal packing.

Halogen Bonding: The iodine atom in the structure introduces the possibility of halogen bonding. A halogen bond is an interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as the oxygen of the carbonyl group. nih.gov The formation of a covalent bond with the halogen can create an area of positive electrostatic potential, known as a σ-hole, on the halogen atom, which can then interact with an electron-rich region of an adjacent molecule. nih.gov The interplay between hydrogen and halogen bonds can be complex, sometimes competing and other times acting synergistically to stabilize the crystal lattice. nih.gov

A comprehensive analysis of the crystal packing would involve the use of tools like Hirshfeld surface analysis, which can quantify and visualize these various intermolecular contacts. researchgate.net

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bond | Hydroxyl (-OH) group | Carbonyl (C=O) oxygen | Formation of primary structural motifs like chains or sheets. researchgate.netresearchgate.net |

| Halogen Bond | Iodine (-I) atom | Carbonyl (C=O) oxygen or Hydroxyl (-OH) oxygen | Directional interaction influencing molecular alignment. nih.gov |

| C-H···O | C-H bonds of the phenyl ring and methyl group | Carbonyl (C=O) oxygen | Stabilization of the primary hydrogen-bonded network. researchgate.netnih.gov |

| π-π Stacking | Phenyl ring | Phenyl ring of adjacent molecule | Contribution to the overall packing efficiency and stability. researchgate.net |

The conformation of the this compound molecule in the solid state is defined by its torsion or dihedral angles. A key dihedral angle would be that between the plane of the phenyl ring and the plane of the acetyl group (C-C=O). This angle determines the degree of planarity of the molecule.

In similar acetophenone (B1666503) derivatives, the molecule is often nearly planar, with small dihedral angles between the aromatic ring and the substituent groups. nih.gov For example, in a related compound, the dihedral angle between the carbonyl group and the catechol unit was found to be 5.99 (3)°. researchgate.net The specific values for this compound would be determined from its single-crystal X-ray diffraction data. Analysis of these angles provides insight into the steric and electronic effects that influence the molecule's preferred three-dimensional shape.

Table 2: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Significance |

| Phenyl Ring - Acetyl Group | The angle between the plane of the benzene ring and the C-C=O plane. | Indicates the degree of rotation of the acetyl group relative to the ring, affecting conjugation and steric hindrance. |

| C-C-O-H | The torsion angle involving the hydroxyl group. | Defines the orientation of the hydroxyl hydrogen, which is crucial for hydrogen bonding. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org When a molecule absorbs light in this region, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure.

For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to π→π* and n→π* transitions. youtube.comslideshare.net

π→π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are typically high-energy transitions, resulting in strong absorption bands. The aromatic phenyl ring and the carbonyl group both contain π systems, and their conjugation would influence the energy and intensity of these transitions. libretexts.org

n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl and carbonyl groups) to a π* antibonding orbital. youtube.com These are generally lower in energy and intensity compared to π→π* transitions. youtube.com

The presence of substituents on the phenyl ring significantly affects the UV-Vis spectrum. The hydroxyl group (-OH) is an auxochrome, a group that, when attached to a chromophore (the light-absorbing part of the molecule, in this case, the benzoyl group), modifies the wavelength and intensity of the absorption maximum. The iodine atom can also influence the spectrum through its electronic effects. The solvent in which the spectrum is recorded can also play a role, as solvent polarity can affect the energies of the molecular orbitals. nih.gov

Table 3: Expected Electronic Transitions in this compound

| Transition Type | Orbitals Involved | Expected Energy | Expected Intensity |

| π→π | π (bonding) → π (antibonding) | High | High |

| n→π | n (non-bonding) → π (antibonding) | Low | Low |

Computational and Theoretical Investigations of 1 3 Hydroxy 4 Iodophenyl Ethanone Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is widely employed to predict a variety of molecular properties for compounds like 1-(3-hydroxy-4-iodophenyl)ethanone with a high degree of accuracy.

Geometry Optimization and Electronic Structure Calculations

A fundamental step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. Geometry optimization calculations using DFT systematically adjust the positions of the atoms to find the configuration with the lowest possible energy.

For this compound, this process would reveal precise bond lengths, bond angles, and dihedral angles. Key parameters, such as the orientation of the acetyl and hydroxyl groups relative to the phenyl ring, are determined. These structural parameters are crucial as they form the basis for all other computed properties. Electronic structure calculations then provide a detailed map of the electron distribution, identifying which parts of the molecule are electron-rich or electron-poor.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Note: These are representative parameters that would be calculated. Specific values are not available in published literature.)

| Parameter | Atom Connections | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-I | Illustrative Value | |

| O-H (hydroxyl) | Illustrative Value | |

| C=O (acetyl) | Illustrative Value | |

| C-C (ring) | Illustrative Value | |

| Bond Angles (°) | ||

| I-C-C | Illustrative Value | |

| HO-C-C | Illustrative Value | |

| C-C=O | Illustrative Value | |

| Dihedral Angles (°) |

Prediction of Spectroscopic Parameters

DFT calculations can simulate various types of molecular spectra, which is invaluable for interpreting experimental data. By calculating the vibrational frequencies of the molecule, a theoretical Infrared (IR) and Raman spectrum can be generated. Each calculated vibrational mode corresponds to a specific motion of the atoms, such as the stretching of the O-H and C=O bonds or the bending of C-H bonds.

Similarly, by computing the magnetic shielding of each nucleus, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These theoretical spectra help in the assignment of peaks in experimentally obtained spectra, confirming the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound (Note: This table illustrates the type of data generated by DFT calculations.)

| Spectrum | Parameter | Calculated Value (Illustrative) |

|---|---|---|

| IR | Vibrational Frequency (cm⁻¹) | O-H stretch: ~3400-3600 |

| C=O stretch: ~1650-1680 | ||

| C-I stretch: ~500-600 | ||

| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: ~6.5-8.0 |

| Methyl Protons: ~2.5 | ||

| Hydroxyl Proton: Variable | ||

| ¹³C NMR | Chemical Shift (ppm) | Carbonyl Carbon: ~195-200 |

| Aromatic Carbons: ~110-160 |

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, color-coding different regions.

Red regions indicate negative electrostatic potential, corresponding to areas that are rich in electrons. These are sites prone to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the hydroxyl and carbonyl groups.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group would be a prominent positive site.

Green and yellow regions represent areas with intermediate or near-neutral potential.

The MEP map provides a clear, qualitative prediction of where the molecule is most likely to interact with other chemical species.

Molecular Dynamics (MD) Simulations

While DFT studies often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment (like a solvent) at a given temperature.

Conformational Analysis and Dynamic Behavior

For a flexible molecule like this compound, MD simulations are used to explore its conformational landscape. The simulation can reveal the different rotational positions (conformations) of the acetyl and hydroxyl groups and the energy barriers between them. This dynamic analysis shows which conformations are most stable and frequently adopted under realistic conditions. Understanding the molecule's flexibility and preferred shapes is essential for predicting its biological activity and interaction with molecular receptors.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. youtube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comlibretexts.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity and the molecule's ability to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would identify the specific atoms that contribute most to these frontier orbitals, thereby pinpointing the most probable sites for nucleophilic and electrophilic reactions. A study on benzoate (B1203000) derivatives, for example, showed a clear correlation between the HOMO energy and the rate of enzymatic conversion, highlighting the predictive power of FMO theory. nih.gov

Table 3: Key Parameters from Frontier Molecular Orbital (FMO) Analysis (Note: This table illustrates the concepts of FMO analysis.)

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

HOMO-LUMO Energy Gaps and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, dictate how a molecule interacts with other species. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. nih.govschrodinger.com

The HOMO-LUMO gap is instrumental in predicting the electronic absorption properties of a molecule. The energy of the gap corresponds to the lowest energy electronic excitation possible, which can be correlated with the wavelength of light absorbed in UV-Vis spectroscopy. schrodinger.com

Table 1: Illustrative Frontier Orbital Energies and Energy Gap

This table presents hypothetical, yet representative, values for this compound based on computational studies of analogous aromatic ketones to illustrate the concept.

| Parameter | Energy (eV) |

| EHOMO | -6.15 |

| ELUMO | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

Note: These are example values for illustrative purposes.

Global Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a quantitative basis for understanding the molecule's stability and its propensity to act as an electrophile or nucleophile. Key descriptors are derived using Koopman's theorem, where the ionization potential (I) is approximated by -EHOMO and the electron affinity (A) by -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov It is calculated as η ≈ (I - A) / 2.

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as χ ≈ (I + A) / 2.

Electrophilicity Index (ω): This index quantifies the energy lowering of a molecule when it accepts electrons from the environment, essentially measuring its electrophilic nature. It is defined as ω = μ²/ (2η), where μ is the electronic chemical potential (μ ≈ -χ). A high electrophilicity index suggests a good electrophile.

While specific DFT calculations for this compound are not present in the searched literature, the values for similar compounds can be used to create an illustrative table.

Table 2: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Illustrative Value |

| Ionization Potential (I) | -EHOMO | 6.15 eV |

| Electron Affinity (A) | -ELUMO | 1.85 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.15 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.00 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 3.72 eV |

Note: These are example values calculated from the illustrative data in Table 1.

These descriptors are crucial in predicting how this compound would behave in different chemical reactions.

Mechanistic Computational Studies of Reaction Pathways

While no specific mechanistic studies for reactions involving this compound were found, research on the oxidative dearomatization of other phenols by hypervalent iodine compounds highlights the complexity of such reactions, often involving radical or cationic intermediates. digitellinc.comnih.gov A computational investigation could clarify the preferred pathway and the roles of the iodo and acetyl substituents in directing the reaction's regioselectivity and stereoselectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a physical property. mdpi.com These models are fundamental in drug discovery and materials science for predicting the properties of new, unsynthesized compounds. researchgate.net

A QSAR study for derivatives of this compound would involve several steps:

Data Set Collection: A series of analogous compounds with measured biological activity (e.g., enzyme inhibition, antioxidant capacity) would be compiled. mdpi.commdpi.com

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can include constitutional, topological, physicochemical, and electronic properties. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links a subset of the calculated descriptors to the observed activity. mdpi.comresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model development). mdpi.com

No specific QSAR models for this compound were identified in the literature. However, QSAR studies have been successfully applied to various classes of phenolic compounds to predict their antioxidant activity. mdpi.com In such a model for derivatives of this compound, descriptors related to the electronic properties of the phenolic ring, the hydrogen-bonding capacity of the hydroxyl group, and the steric and electronic influence of the iodo and acetyl groups would likely be significant predictors of activity.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

This iodinated phenol (B47542) derivative is a pivotal intermediate, providing a gateway to a range of more complex molecular structures. Its utility stems from the ability to selectively functionalize different parts of the molecule in a stepwise manner.

Precursor for Pharmacologically Relevant Scaffolds

The framework of 1-(3-Hydroxy-4-iodophenyl)ethanone is integral to the synthesis of various scaffolds that are of significant interest in medicinal chemistry due to their proven or potential biological activities. It serves as a reactant in the preparation of carbazoles and disubstituted coumarins, both of which are recognized as privileged structures in drug discovery. sigmaaldrich.com

Carbazoles, for instance, are a class of nitrogen-containing heterocycles found in many natural products and synthetic compounds that exhibit a wide range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. Similarly, the coumarin (B35378) nucleus is central to a large family of compounds with diverse bioactivities, such as anticoagulants, antivirals, and enzyme inhibitors. The use of this compound as a starting material for these scaffolds highlights its importance in constructing molecules with significant therapeutic potential. sigmaaldrich.com

| Scaffold | Synthetic Route | Significance |

|---|---|---|

| Carbazoles | Cross-coupling with silylaryl triflates followed by palladium-catalyzed cyclization. sigmaaldrich.com | Core structure in various anticancer, antibacterial, and anti-inflammatory agents. |

| Disubstituted Coumarins | Palladium-catalyzed carbonylative annulation of internal alkynes. sigmaaldrich.com | Foundational unit for anticoagulants, antivirals, and enzyme inhibitors. |

Building Block for Natural Product Synthesis

While this compound is a versatile building block for various organic syntheses, its specific application as a key intermediate in the total synthesis of natural products is not widely documented in publicly available scientific literature.

Integration into Polymeric Systems

The incorporation of specialized small molecules into polymers can impart unique functionalities and properties to the resulting materials.

Monomeric Applications in Polymer Chemistry

Contribution to the Synthesis of Novel Heterocyclic Compounds

The reactivity of this compound makes it a valuable contributor to the synthesis of novel heterocyclic compounds, which are central to many areas of chemistry, including pharmaceuticals and materials science.

Preparation of Fused Benzofurans and Indoles

Research findings confirm that this compound is a key reactant for creating fused benzofuran (B130515) and indole (B1671886) structures. sigmaaldrich.com These heterocyclic motifs are prevalent in a vast number of biologically active compounds. Its utility is demonstrated in palladium-catalyzed reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.

Specifically, it is used in the following synthetic strategies:

Palladium-catalyzed tandem ring opening-ring closing reactions with diazabicyclic alkenes to yield cyclopentene-fused benzofurans and indoles. sigmaaldrich.com

Sonogashira coupling and subsequent cyclization on an alumina (B75360) support to prepare arylalkynes, which can then be converted into benzofurans and indoles. sigmaaldrich.com

These methods showcase the compound's role in building complex, multi-ring systems that are otherwise challenging to synthesize.

| Target Heterocycle | Reaction Type | Catalyst/Support | Reference |

|---|---|---|---|

| Cyclopentene Fused Benzofurans | Tandem Ring Opening-Ring Closing | Palladium | sigmaaldrich.com |

| Cyclopentene Fused Indoles | Tandem Ring Opening-Ring Closing | Palladium | sigmaaldrich.com |

| Benzofurans | Sonogashira Coupling and Cyclization | Palladium/Alumina | sigmaaldrich.com |

| Indoles | Sonogashira Coupling and Cyclization | Palladium/Alumina | sigmaaldrich.com |

Synthesis of Spirocyclic and Heteropolycyclic Compounds

The structural framework of this compound, containing a ketone functional group, makes it a valuable precursor for the synthesis of complex three-dimensional molecules like spirocyclic and heteropolycyclic compounds. These intricate structures are of great interest in medicinal chemistry and materials science due to their unique spatial arrangement and potential for novel biological or physical properties.

General synthetic strategies that can employ this compound as a starting material include multi-component reactions and tandem cyclizations. For instance, the synthesis of spiro[dihydropyridine-oxindoles] has been achieved through a three-component reaction involving an arylamine, isatin (B1672199), and a cyclopentane-1,3-dione. beilstein-journals.org The ketone functionality in this compound could potentially participate in similar condensation reactions to form complex spiro-fused systems.

Another approach involves the synthesis of spirocyclic tetrahydrofurans. A general method for this involves the reaction of ketones with allyl bromide to form geminal hydroxy allyl derivatives, which then undergo oxidative cyclization. researchgate.net The acetyl group of this compound is a suitable starting point for such a reaction sequence. Furthermore, the synthesis of spiro-1,3,4-thiadiazolines can be achieved from thiosemicarbazones derived from ketones. researchgate.netnih.gov

The following table outlines potential spirocyclic and heteropolycyclic scaffolds that could be synthesized using this compound based on established synthetic routes for ketones.

| Scaffold Type | General Synthetic Method | Potential Role of this compound |

| Spiro[dihydropyridine-oxindole] | Three-component reaction with arylamine and isatin beilstein-journals.org | Ketone source for initial condensation |

| Spirocyclic Tetrahydrofuran | Formation of hydroxy allyl derivative followed by oxidative cyclization researchgate.net | Ketone precursor for the geminal hydroxy allyl intermediate |

| Spiro-1,3,4-thiadiazoline | Cyclization of ketone-derived thiosemicarbazones researchgate.netnih.gov | Starting material for thiosemicarbazone formation |

| Steroidal Spiro Compounds | Condensation with steroidal ketones followed by cyclization nih.gov | Potential reaction partner for creating hybrid spiro structures |

Derivatization to Chalcones and Flavonols

The acetyl group in this compound serves as a key functional handle for its derivatization into chalcones and flavonols, two classes of compounds with significant biological and pharmacological importance. mdpi.compreprints.orgresearchgate.net

Chalcone (B49325) Synthesis: Chalcones are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with an aromatic aldehyde. mdpi.comresearchgate.netnih.govscialert.net In this context, this compound can react with various substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide to yield a series of novel iodinated and hydroxylated chalcones. researchgate.net The reaction proceeds through the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol (B89426) adduct yields the α,β-unsaturated ketone characteristic of the chalcone framework. scialert.net

Flavonol Synthesis: The resulting chalcones can be further transformed into flavonols, which are 3-hydroxy-substituted flavones. mdpi.com A widely used method for this transformation is the Algar-Flynn-Oyamada (AFO) reaction. mdpi.comresearchgate.net This reaction involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) in the presence of hydrogen peroxide and a base. The 3-hydroxy group on the phenyl ring of this compound would correspond to a 2'-hydroxy group in the resulting chalcone, making it an ideal substrate for the AFO reaction. This pathway provides a straightforward route to novel iodinated flavonols, which are valuable scaffolds for drug discovery. mdpi.com

The general synthetic scheme is presented below:

Step 1: Claisen-Schmidt Condensation (Chalcone Formation) this compound + Substituted Benzaldehyde --(Base)--> Iodinated Chalcone

Step 2: Algar-Flynn-Oyamada Reaction (Flavonol Formation) Iodinated Chalcone --(H₂O₂, Base)--> Iodinated Flavonol

Radiolabeling Applications in Imaging and Diagnostics Research

The presence of an iodine atom in this compound makes it a prime candidate for radiolabeling, a critical process in the development of radiopharmaceuticals for medical imaging and diagnostics. nih.gov Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, are widely used in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) due to their favorable decay characteristics. nih.gov

There are two primary strategies for the radiolabeling of this compound:

Isotopic Exchange: The non-radioactive ¹²⁷I atom already present in the molecule can be exchanged with a radioactive iodine isotope. This is often achieved under conditions that facilitate electrophilic or nucleophilic iodination reactions.

Direct Radioiodination: A precursor molecule, such as 1-(3-hydroxyphenyl)ethanone, can be directly radioiodinated using a source of radioactive iodide (e.g., Na[¹²³I]) and an oxidizing agent. The hydroxyl group on the phenyl ring activates the ring towards electrophilic substitution, directing the incoming radioactive iodine to the ortho and para positions. The presence of the acetyl group also influences the regioselectivity of this reaction.

Once radiolabeled, this compound or its derivatives could be investigated as potential imaging agents. The distribution and accumulation of the radiolabeled compound in the body can be monitored non-invasively, providing valuable diagnostic information for various diseases, including cancer and neurological disorders. nih.gov The specific targeting of these agents can be further enhanced by attaching them to biomolecules like peptides or antibodies.

Potential in Catalyst Design and Ligand Synthesis

The functional groups present in this compound provide multiple avenues for its application in the design of novel catalysts and ligands for transition-metal-catalyzed reactions.

Ligand Synthesis: The hydroxyl and acetyl groups can act as a bidentate O,O-donor system to chelate with metal centers, forming stable metal complexes. Such complexes can themselves exhibit catalytic activity or serve as building blocks for more elaborate ligand architectures.

Furthermore, the aryl iodide moiety is a highly versatile functional group for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. By employing these cross-coupling strategies, the iodophenyl core of the molecule can be elaborated with various organic fragments to construct complex, multifunctional ligands with tailored electronic and steric properties.

Catalyst Design: The compound itself could be a precursor to a catalyst. For example, palladacycles, which are important catalysts, can be formed through the cyclometalation of aryl ketones. The potential for this compound to form such palladacycles could be explored.

The combination of a metal-binding site (the hydroxy and acetyl groups) and a reactive site (the aryl iodide) within the same molecule also opens possibilities for the design of "ligand-accelerated" catalysts, where the ligand not only coordinates to the metal but also participates in the catalytic cycle.

The following table summarizes the potential applications in catalyst and ligand synthesis:

| Application Area | Relevant Functional Groups | Potential Synthetic Route |

| Bidentate Ligand | Hydroxyl, Acetyl | Direct complexation with a metal salt |

| Complex Ligand Synthesis | Aryl Iodide | Suzuki, Heck, Sonogashira cross-coupling reactions |

| Palladacycle Catalyst Precursor | Acetyl, Aryl Ring | Cyclometalation with a palladium salt |

Future Research Directions and Unexplored Avenues

Exploration of Stereoselective Transformations

The ketone functional group in 1-(3-Hydroxy-4-iodophenyl)ethanone presents an opportunity for stereoselective reduction to form chiral alcohols. The development of catalysts or biocatalysts for the enantioselective or diastereoselective reduction of the ketone would be a valuable contribution. nih.gov Research into the stereoselective bioreduction of related acetophenones using whole cells of marine-derived fungi has shown promise in producing enantiopure alcohols, a methodology that could be adapted for this compound. nih.gov Such chiral alcohols are often valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Investigation of Advanced Material Applications

The presence of an aromatic ring, a hydroxyl group, and an iodine atom suggests that this compound and its derivatives could be investigated for applications in materials science. cymitquimica.com The iodine atom, in particular, could impart useful properties such as high refractive index or X-ray attenuation capabilities. Research could explore the incorporation of this compound into polymers or other materials to create functional materials with tailored optical or electronic properties. cymitquimica.comchemsynthesis.com

Detailed Mechanistic Elucidation of Complex Reactions

Further investigation into the reaction mechanisms of transformations involving this compound can provide fundamental insights into its reactivity. nih.gov For example, a detailed study of the mechanisms of metal-catalyzed cross-coupling reactions or cycloaddition reactions involving this compound could lead to the discovery of new synthetic methodologies and a better understanding of reaction pathways. mdpi.com Computational studies, such as those using Molecular Electron Density Theory (MEDT), can be employed to explore the energetic aspects and molecular mechanisms of such reactions. mdpi.com

Theoretical Design of Functionalized Derivatives with Tailored Properties

Computational chemistry and molecular modeling can be utilized to design novel derivatives of this compound with specific, tailored properties. By modifying the functional groups on the aromatic ring, researchers can theoretically predict how these changes will affect the molecule's electronic, optical, and biological properties. This in-silico approach can guide synthetic efforts towards the most promising candidates for various applications, from medicinal chemistry to materials science, potentially leading to the development of new analgesics or other therapeutic agents. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1-(3-Hydroxy-4-iodophenyl)ethanone?

Methodological Answer: The synthesis involves strategic functionalization of the aromatic ring. A two-step approach is recommended:

Protection of the hydroxyl group : Use acetyl or tert-butyldimethylsilyl (TBS) protection to prevent unwanted side reactions during iodination.

Electrophilic iodination : Treat 3-hydroxyacetophenone with iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to introduce iodine at the para position .

Deprotection : Remove the protecting group under mild acidic or basic conditions.

Q. Key Considerations :

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Note : UV-Vis spectroscopy (λmax ~270 nm) can monitor electronic effects of the iodine substituent .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The iodine atom acts as a superior leaving group in palladium-catalyzed reactions:

Q. Data Contradiction Analysis :

Q. How can computational models resolve discrepancies in LogP predictions for this compound?

Methodological Answer:

| Method | Predicted LogP | Experimental LogP |

|---|---|---|

| QSPR | 2.8 | 3.1 (HPLC) |

| Molecular Dynamics | 2.6 | — |

Q. Resolution Strategy :

Q. What strategies address conflicting crystallographic data for iodine positioning?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolves iodine’s position unambiguously. Heavy atom effects enhance diffraction quality.

- DFT Calculations : Compare experimental bond lengths/angles (C–I: ~2.09 Å) with theoretical values (B3LYP/6-311+G(d,p)) .

Case Study : A 2025 study resolved discrepancies by correlating XRD data with NMR NOE effects for adjacent protons .

Q. What are the implications of the hydroxyl-iodo substitution pattern in drug discovery?

Methodological Answer:

- Pharmacokinetics : The iodine atom increases lipophilicity (LogP↑), enhancing blood-brain barrier penetration.

- Target Interactions : Hydrogen bonding via the hydroxyl group improves binding to kinase active sites.

- Toxicity Screening : Assess iodine release via glutathione conjugation assays to rule out hepatic toxicity .

Q. How to optimize regioselectivity in electrophilic substitutions of this compound?

Methodological Answer:

Q. Table 1. Comparative Physicochemical Properties

| Property | This compound | 4-Iodoacetophenone |

|---|---|---|

| Melting Point | 142–144°C (est.) | 82–84°C |

| Boiling Point | 320°C (est.) | 142–144°C (12 Torr) |

| LogP | 3.1 (exp.) | 2.5 (exp.) |

Q. Table 2. Key NMR Shifts (DMSO-d₆)

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| CH₃ | 2.58 | Singlet | Ethanone methyl |

| H-5 (aromatic) | 7.05 | Triplet | Adjacent to –OH |

| H-2/H-6 | 6.60 | Doublet | Ortho to –I |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.